PF-04620110

DGAT1 inhibition Enzymatic assay Triglyceride synthesis

PF-04620110 is a rigorously validated, oral DGAT1 inhibitor with 19 nM potency and >1000-fold selectivity over DGAT2. Unlike variable alternatives, this compound ensures reproducible in vivo lipid modulation from 0.1 mg/kg. Choose PF-04620110 for definitive metabolic research requiring consistent target engagement and a clean off-target profile.

Molecular Formula C21H24N4O4
Molecular Weight 396.4 g/mol
CAS No. 1109276-89-2
Cat. No. B609929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-04620110
CAS1109276-89-2
SynonymsPF-04620110;  PF 04620110;  PF04620110. PF-4620110;  PF 4620110;  PF4620110.
Molecular FormulaC21H24N4O4
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESC1CC(CCC1CC(=O)O)C2=CC=C(C=C2)N3CCOC4=NC=NC(=C4C3=O)N
InChIInChI=1S/C21H24N4O4/c22-19-18-20(24-12-23-19)29-10-9-25(21(18)28)16-7-5-15(6-8-16)14-3-1-13(2-4-14)11-17(26)27/h5-8,12-14H,1-4,9-11H2,(H,26,27)(H2,22,23,24)
InChIKeyGEVVQZHMFVFGLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-04620110 (CAS 1109276-89-2) – Potent and Orally Bioavailable DGAT1 Inhibitor for Lipid Metabolism Research


2-[4-[4-(4-amino-5-oxo-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-6-yl)phenyl]cyclohexyl]acetic acid, designated as PF-04620110 (CAS 1109276-89-2), is a well-characterized small-molecule inhibitor of diacylglycerol acyltransferase 1 (DGAT1), the enzyme that catalyzes the terminal committed step in triglyceride biosynthesis [1]. This compound exhibits high potency (IC₅₀ = 19 nM) against recombinant human DGAT1 and demonstrates >1000-fold selectivity over the related isoform DGAT2, along with a clean profile against a broad panel of off-target pharmacologic endpoints . PF-04620110 is orally bioavailable and has been validated in rodent models to reduce plasma triglyceride levels at doses ≥0.1 mg/kg following a lipid challenge, supporting its utility in metabolic disease research [2].

Why DGAT1 Inhibitors Are Not Interchangeable – The Critical Case for PF-04620110 (CAS 1109276-89-2)


Substituting PF-04620110 with another DGAT1 inhibitor, even one sharing the same nominal target, is scientifically unjustified due to significant inter-compound variability in potency, isoform selectivity, and pharmacokinetic properties. For instance, while PF-04620110 exhibits an IC₅₀ of 19 nM against human DGAT1, other advanced DGAT1 inhibitors such as AZD7687 display an IC₅₀ of 80 nM, representing a >4-fold difference in target engagement . Furthermore, PF-04620110 demonstrates >1000-fold selectivity for DGAT1 over DGAT2, a feature not universally replicated across all DGAT1 inhibitors, thereby mitigating risks of confounding off-target effects on related lipid-processing enzymes . These quantifiable disparities in potency and selectivity directly impact experimental reproducibility, dose-response relationships, and the interpretation of in vivo efficacy data, rendering generic substitution a high-risk variable in rigorous scientific workflows.

Quantitative Differentiation of PF-04620110 (CAS 1109276-89-2) Against Key DGAT1 Inhibitor Comparators


PF-04620110 Exhibits Superior DGAT1 Inhibitory Potency (IC₅₀ = 19 nM) Relative to Clinical Comparators AZD7687 and LCQ908

PF-04620110 demonstrates a notably lower IC₅₀ value (19 nM) against recombinant human DGAT1 compared to two other advanced DGAT1 inhibitors, AZD7687 and LCQ908 (pradigastat). This indicates higher potency and greater target engagement at equivalent concentrations .

DGAT1 inhibition Enzymatic assay Triglyceride synthesis Metabolic disease research

PF-04620110 Demonstrates >1000-Fold Selectivity for DGAT1 Over DGAT2, a Critical Parameter for Target-Specific Studies

PF-04620110 exhibits exceptional selectivity for DGAT1, with no measurable inhibition of the related isoform DGAT2 at concentrations up to 30 µM (IC₅₀ >30 µM). This translates to a >1000-fold selectivity window when compared to its DGAT1 IC₅₀ of 19 nM .

Isoform selectivity DGAT2 Lipid metabolism Off-target profiling

PF-04620110 Reduces Plasma Triglyceride Levels In Vivo at Doses ≥0.1 mg/kg, Confirming Pharmacodynamic Efficacy

In rodent models, oral administration of PF-04620110 at doses as low as 0.1 mg/kg resulted in a significant reduction in plasma triglyceride levels following a lipid challenge, validating its pharmacodynamic activity in a living system [1]. This benchmark provides a clear efficacy threshold for experimental design.

In vivo efficacy Triglyceride reduction Pharmacodynamics Rodent model

PF-04620110 Offers Practical Solubility in DMSO (≥20 mM) for In Vitro Stock Solution Preparation

PF-04620110 exhibits good solubility in DMSO, with reported maximum concentrations ranging from 20 mM to >100 mM (e.g., 7.93 mg/mL ≈ 20 mM ; 46-49 mg/mL ≈ 116-124 mM ). This facilitates the preparation of concentrated stock solutions for in vitro assays.

Solubility DMSO Stock solution In vitro assay

PF-04620110 Lacks Significant Off-Target Activity Against a Broad Panel of Receptors and Enzymes

PF-04620110 was profiled against a broad panel of pharmacologic endpoints, including numerous enzymes, ion channels, and receptors. The compound showed no significant activity (typically defined as <50% inhibition at 10 µM) against this panel, confirming its highly selective profile for DGAT1 [1].

Selectivity Off-target profiling Safety pharmacology Mechanism of action

PF-04620110 Inhibits Cellular Triglyceride Synthesis with an IC₅₀ of 8 nM in HT-29 Cells

In a cellular context using HT-29 human colorectal adenocarcinoma cells, PF-04620110 potently inhibits triglyceride synthesis with an IC₅₀ of 8 nM [1]. This value is even lower than its enzymatic IC₅₀, highlighting its robust cellular permeability and efficacy.

Cellular assay Triglyceride synthesis HT-29 cells Lipid metabolism

Optimal Research Applications for PF-04620110 (CAS 1109276-89-2) Based on Validated Pharmacologic Properties


Elucidating DGAT1-Specific Roles in Lipid Metabolism and Metabolic Disease

Given its high selectivity (>1000-fold over DGAT2) and clean off-target profile, PF-04620110 is an ideal chemical probe for dissecting DGAT1-specific contributions to triglyceride synthesis, insulin sensitivity, and energy homeostasis in cell-based models and in vivo studies [1].

In Vivo Pharmacodynamic Studies of Triglyceride Reduction in Rodent Models

The established in vivo efficacy at oral doses ≥0.1 mg/kg makes PF-04620110 a reliable reference compound for acute lipid challenge experiments in mice or rats, allowing researchers to benchmark new DGAT1 inhibitors or study the downstream metabolic consequences of DGAT1 inhibition [2].

Standardization of DGAT1 Activity Assays and High-Throughput Screening

With a well-defined enzymatic IC₅₀ of 19 nM and robust cellular activity (IC₅₀ = 8 nM in HT-29 cells), PF-04620110 serves as an excellent positive control and calibration standard for in vitro DGAT1 assays and high-throughput screening campaigns aimed at identifying novel DGAT1 modulators [3].

Investigating DGAT1 Inhibition in the Context of Diet-Induced Obesity

PF-04620110 can be employed in chronic dosing studies to evaluate the long-term effects of DGAT1 inhibition on body weight, adiposity, and insulin sensitivity in diet-induced obese (DIO) mouse models, leveraging its oral bioavailability and well-characterized pharmacologic profile [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-04620110

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.